molecular formula C11H15NO3 B054662 N-(2-ethoxyphenyl)-2-hydroxypropanamide CAS No. 119247-24-4

N-(2-ethoxyphenyl)-2-hydroxypropanamide

Cat. No.: B054662
CAS No.: 119247-24-4
M. Wt: 209.24 g/mol
InChI Key: MZZFGPBSBMPMJK-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-2-hydroxypropanamide is a secondary amide characterized by a 2-ethoxy-substituted phenyl group attached to a propanamide backbone with a hydroxyl group at the second carbon.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-hydroxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-15-10-7-5-4-6-9(10)12-11(14)8(2)13/h4-8,13H,3H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZFGPBSBMPMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-hydroxypropanamide typically involves the reaction of 2-ethoxyaniline with a suitable acylating agent. One common method involves the use of diethyl oxalate and o-ethylaniline as starting materials . The reaction proceeds under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-hydroxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with bromine can lead to brominated derivatives .

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-hydroxypropanamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers

a) N-(4-Ethoxyphenyl)-2-hydroxypropanamide
  • Structural Difference : Ethoxy group at the para position instead of ortho.
Property N-(2-Ethoxyphenyl)-2-hydroxypropanamide N-(4-Ethoxyphenyl)-2-hydroxypropanamide
Molecular Formula C₁₁H₁₅NO₃ (estimated) C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol (estimated) 209.24 g/mol
Substituent Position Ortho Para
b) N-(2-Amino-4-ethoxyphenyl)-2-hydroxypropanamide (CAS 883291-43-8)
  • Structural Difference: Additional amino group at the para position of the phenyl ring.
  • Impact: The amino group introduces a polar moiety, enhancing water solubility and enabling zwitterionic behavior .
Property This compound N-(2-Amino-4-ethoxyphenyl)-2-hydroxypropanamide
Molecular Formula C₁₁H₁₅NO₃ C₁₁H₁₆N₂O₃
Molecular Weight 209.24 g/mol 224.26 g/mol
Key Functional Groups Ethoxy, hydroxyl Ethoxy, hydroxyl, amino

Functional Group Variations

a) N-(2-Ethoxyphenyl)-2-phenoxypropanamide (CAS 349579-61-9)
  • Structural Difference: Phenoxy group replaces the hydroxyl group.
Property This compound N-(2-Ethoxyphenyl)-2-phenoxypropanamide
Molecular Formula C₁₁H₁₅NO₃ C₁₇H₁₉NO₃
Molecular Weight 209.24 g/mol 285.34 g/mol
Key Functional Groups Hydroxyl Phenoxy
b) N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide
  • Structural Difference : Chlorophenethyl and isobutylphenyl substituents.
  • Impact : The isobutyl group (common in ibuprofen derivatives) suggests NSAID-like activity, while the chlorophenethyl group may enhance receptor affinity .
Property This compound N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide
Molecular Formula C₁₁H₁₅NO₃ C₂₀H₂₄ClNO
Molecular Weight 209.24 g/mol 329.87 g/mol
Pharmacological Profile Unknown Potential NSAID activity

Pharmacologically Active Analogues

a) Naproxen-Derived Amides

Compounds like N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (CAS 1017153-76-2) combine naproxen’s anti-inflammatory scaffold with tryptamine, suggesting dual mechanisms of action (COX inhibition and serotonin modulation) .

Property This compound Naproxen-Tryptamide Hybrid
Molecular Formula C₁₁H₁₅NO₃ C₂₅H₂₆N₂O₂
Molecular Weight 209.24 g/mol 386.49 g/mol
Key Functional Groups Ethoxy, hydroxyl Methoxynaphthyl, indole, amide

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